Regiospecific Reduction: Only Viable Niraparib Precursor
In the patented Niraparib process, 3-(4-nitrophenyl)pyridine undergoes a reduction reaction in the presence of platinum oxide to give 4-(piperidin-3-yl)aniline, the mandatory intermediate for constructing the Niraparib piperidine-phenyl scaffold [1]. The 2-(4-nitrophenyl)pyridine isomer (CAS 4282-47-7) would yield 4-(piperidin-2-yl)aniline, and the 4-(4-nitrophenyl)pyridine isomer (CAS 4282-45-5) would yield 4-(piperidin-4-yl)aniline—both constitutionally distinct products that cannot feed into the downstream chiral resolution and Boc-protection steps specified in the patent [1]. This represents an absolute functional incompatibility rather than a difference in degree.
| Evidence Dimension | Product of catalytic hydrogenation and compatibility with Niraparib synthetic route |
|---|---|
| Target Compound Data | 3-(4-Nitrophenyl)pyridine → 4-(piperidin-3-yl)aniline (compatible with Niraparib route) |
| Comparator Or Baseline | 2-(4-Nitrophenyl)pyridine → 4-(piperidin-2-yl)aniline; 4-(4-Nitrophenyl)pyridine → 4-(piperidin-4-yl)aniline (both incompatible) |
| Quantified Difference | Qualitative incompatibility: wrong constitutional isomer of the piperidine-aniline intermediate |
| Conditions | Catalytic hydrogenation over PtO₂ as described in WO2019072237A1 |
Why This Matters
For procurement supporting Niraparib API or intermediate manufacture, the 3-pyridyl isomer is irreplaceable; purchasing the 2- or 4-isomer results in unusable material and requires rework.
- [1] WO2019072237A1 – Process for preparing intermediate of anti-tumor drug niraparib and intermediate thereof, 2019. View Source
